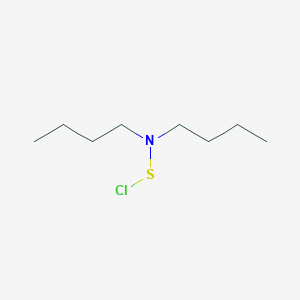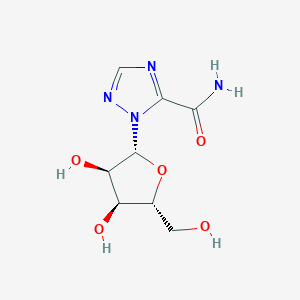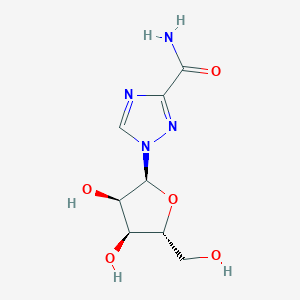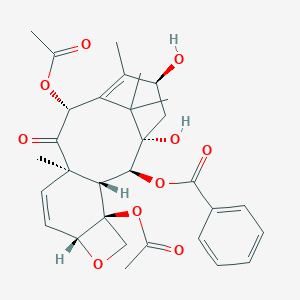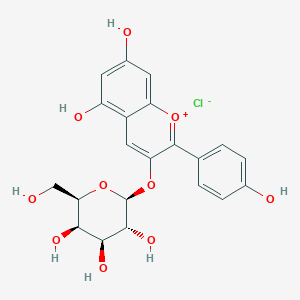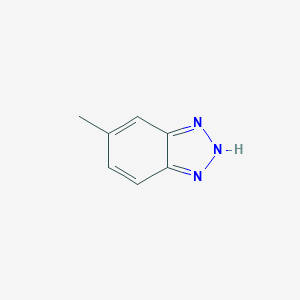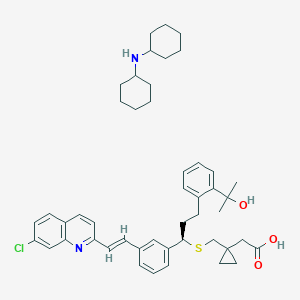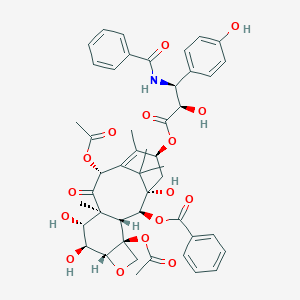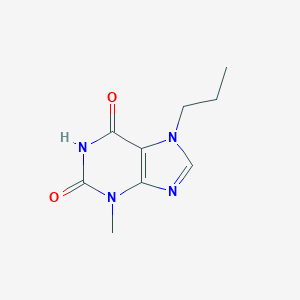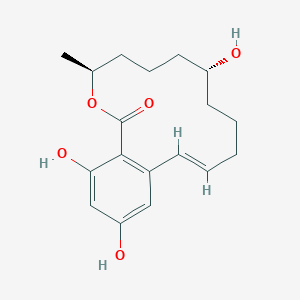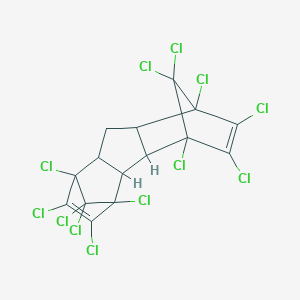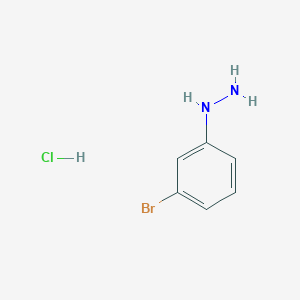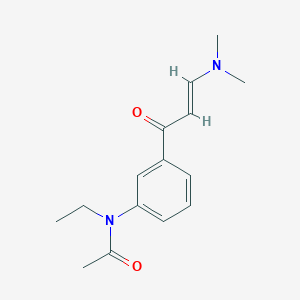![molecular formula C18H20ClNOS B028970 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride CAS No. 953028-76-7](/img/structure/B28970.png)
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related naphthalenol derivatives often involves multiple steps, starting from basic naphthol precursors. A notable example is the synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride, which was achieved in five steps from 1-naphthol-1-14C, highlighting the complex nature of synthesizing naphthalenol compounds (Gransden, Roth, & Takahashi, 1983).
Molecular Structure Analysis
Molecular structure analysis of naphthalenol derivatives, such as rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride (CHF 1035), demonstrates the presence of polymorphism and different crystal forms, underscoring the complexity of their molecular structures (Giordano et al., 2001).
Chemical Reactions and Properties
The metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2-yl)methylene)thiosemicarbazide, including their antitubercular activity, represent the chemical reactivity and potential therapeutic properties of naphthalenol derivatives (Hegde et al., 2021).
Physical Properties Analysis
The polymorphism and crystal forms of naphthalenol derivatives like CHF 1035 offer insight into their physical properties, including thermal, spectroscopic, and X-ray diffraction properties. These attributes are critical for understanding the material's stability and suitability for various applications (Giordano et al., 2001).
Chemical Properties Analysis
The chemical properties of naphthalenol derivatives are highlighted by their synthesis and structural characterization, such as the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives. These studies illuminate the compounds' reactivity and potential for forming complex molecular structures (Yang Jing, 2010).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Rigid Catecholamine Derivatives
This compound has been utilized in the synthesis of conformationally rigid derivatives of noradrenaline, adrenaline, and isoproterenol, offering insights into the stereochemistry of these biologically significant molecules (Oka et al., 1977).
Chemosensors for Metal Ions
Derivatives of this compound have been developed as chemosensors for transition metal ions, demonstrating selective coordination and color change upon complexation with specific ions, beneficial in analytical chemistry applications (Gosavi-Mirkute et al., 2017).
Pharmaceutical and Biological Applications
Antihypertensive Drug Synthesis
It has been used in the synthesis of antihypertensive drugs, highlighting its potential in medicinal chemistry (Gransden et al., 1983).
Gene Sensing Applications
A naphthalene diimide derivative of this compound showed preference for double-stranded DNA, underlining its utility in gene detection technologies (Sato et al., 2001).
Material Science and Nanotechnology
Polymorphism Studies in Crystallography
The polymorphism of related naphthalene hydrochloride compounds has been examined, providing valuable data for material science and crystal engineering (Giordano et al., 2001).
Applications in Dye-sensitized Solar Cells
Thionaphthoquinone analogs of this compound have been used in dye-sensitized solar cells, contributing to advancements in renewable energy technologies (Mahadik et al., 2020).
Propriétés
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBYVVDTPVWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

